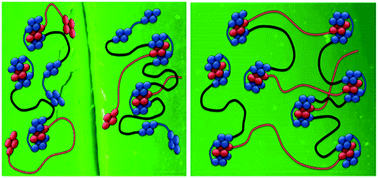Multivalency in healable supramolecular polymers: the effect of supramolecular cross-link density on the mechanical properties and healing of non-covalent polymer networks†
Polymer Chemistry Pub Date: 2014-03-13 DOI: 10.1039/C4PY00292J
Abstract
Polymers with the ability to heal themselves could provide access to materials with extended lifetimes in a wide range of applications such as surface coatings, automotive components and aerospace composites. Here we describe the synthesis and characterisation of two novel, stimuli-responsive, supramolecular polymer blends based on π-electron-rich pyrenyl residues and π-electron-deficient, chain-folding aromatic diimides that interact through complementary π–π stacking interactions. Different degrees of supramolecular “cross-linking” were achieved by use of divalent or trivalent poly(ethylene glycol)-based polymers featuring pyrenyl end-groups, blended with a known diimide–ether copolymer. The mechanical properties of the resulting polymer blends revealed that higher degrees of supramolecular “cross-link density” yield materials with enhanced mechanical properties, such as increased tensile modulus, modulus of toughness, elasticity and yield point. After a number of break/heal cycles, these materials were found to retain the characteristics of the pristine polymer blend, and this new approach thus offers a simple route to mechanically robust yet healable materials.


Recommended Literature
- [1] Near-quantitative mineralization of two refractory triazines under hydrothermal-supercritical aqueous conditions assisted by ozone and UV/ozone
- [2] iLoc-Animal: a multi-label learning classifier for predicting subcellular localization of animal proteins†
- [3] Sensing and photocatalytic properties of a new 3D Co(ii) coordination polymer based on 1,1′-di(p-carboxybenzyl)-2,2′-biimidazole†
- [4] High Q-factor plasmonic resonators in continuous graphene excited by insulator-covered silicon gratings
- [5] Continuous synthesis of zinc oxide nanoparticles in supercritical water
- [6] The Core Diseasome†‡
- [7] Palladium-catalysed oxidative nucleophilic allylation between alkenes and activated ketimines†
- [8] Conference report
- [9] Characterization of thin films of the solid electrolyte LixMg1−2xAl2+xO4 (x = 0, 0.05, 0.15, 0.25)†
- [10] Main-chain organometallic polymers comprising redox-active iron(ii) centers connected by ditopic N-heterocyclic carbenes†

Journal Name:Polymer Chemistry
Research Products
-
CAS no.: 13446-44-1
-
CAS no.: 174064-00-7









